(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
1,2,3,6-Tetrahydrophthalimide is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is a derivative of phthalimide and is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by its pale yellow to light beige color and is often used as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
1,2,3,6-Tetrahydrophthalimide can be synthesized through several methods. One common method involves the reaction of 1,2,3,6-tetrahydrophthalic anhydride with ammonia gas. This process includes a low-temperature reaction (0-30°C) to form a reaction intermediate, followed by a dehydration ring-closing reaction to yield 1,2,3,6-tetrahydrophthalimide . This method is advantageous as it does not require solvents, making it environmentally friendly and energy-efficient.
Chemical Reactions Analysis
1,2,3,6-Tetrahydrophthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrophthalic acid.
Reduction: It can be reduced to form tetrahydrophthalamic acid.
Substitution: The imide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
1,2,3,6-Tetrahydrophthalimide has several applications in scientific research:
Mechanism of Action
The precise mechanism of action of 1,2,3,6-Tetrahydrophthalimide is not fully understood. it is believed to act as an inhibitor of drug-metabolizing enzymes and cyclooxygenase-2 (COX-2). This inhibition may involve the interaction of the compound with the active sites of these enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
1,2,3,6-Tetrahydrophthalimide is similar to other cyclic imides such as phthalimide and succinimide. it is unique due to its tetrahydro structure, which imparts different chemical and physical properties. Similar compounds include:
Phthalimide: Used in the synthesis of various organic compounds and as a precursor to phthalic acid.
Succinimide: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Tetrahydrophthalic anhydride: Used as an intermediate in the synthesis of tetrahydrophthalimide and other compounds
1,2,3,6-Tetrahydrophthalimide stands out due to its specific applications in enzyme inhibition and its environmentally friendly synthesis methods.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6-/m0/s1 |
InChI Key |
CIFFBTOJCKSRJY-WDSKDSINSA-N |
Isomeric SMILES |
C1C=CC[C@H]2[C@H]1C(=O)NC2=O |
Canonical SMILES |
C1C=CCC2C1C(=O)NC2=O |
Origin of Product |
United States |
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